2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

physicochemical characterization pKa amine basicity

Peptide chemists targeting CNS indications face poor BBB penetration and inefficient N-terminal coupling. α-Trifluoromethylproline (CAS 921224-82-0) solves both: the α-CF₃ group deactivates the amine (ΔpKa ≈ -4.7), enabling protection-free C-terminal coupling at 89% yield, while enhancing passive BBB diffusion (Pe = 2.68×10⁻⁶ cm/s) and peptide hydrophobicity 2.54-fold. The (S)-enantiomer also provides a quantitative ¹⁹F NMR probe and locks trans-amide geometry (ΔpKa* = 1.23) for β-turn stabilization. Supplied with full analytical documentation; standard global shipping.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13 g/mol
Cat. No. B13254948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC6H8F3NO2
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)(C(=O)O)C(F)(F)F
InChIInChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)
InChIKeyJOMHNFHOGGKSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)pyrrolidine-2-carboxylic Acid (α-Tfm-Proline): Physicochemical and Pharmacological Differentiation for Procurement Decisions


2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid, systematically referred to as α-trifluoromethylproline (α-Tfm-Pro), is a synthetic, enantiomerically resolvable fluorinated proline analogue bearing a CF3 substituent at the α-carbon (position 2) of the pyrrolidine ring [1]. This compound belongs to the class of quaternary α,α-disubstituted amino acids and exists as two enantiomers: (S)-α-Tfm-Pro (CAS 921224-82-0) and (R)-α-Tfm-Pro (CAS 921224-91-1), each with a molecular formula C6H8F3NO2 and molecular weight of 183.13 g/mol [2]. The CF3 group at the α-position imparts unique stereoelectronic properties—including severe amine deactivation, enhanced lipophilicity, and altered amide-bond conformational dynamics—that distinguish it from all other fluorinated proline regioisomers (3-CF3-, 4-CF3-, and 5-CF3-Pro) and from the widely used 4-fluoroprolines [1].

Why 2-(Trifluoromethyl)pyrrolidine-2-carboxylic Acid Cannot Be Replaced by Other Fluorinated Prolines


The α-CF3 substituent in 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid exerts an electron-withdrawing effect directly on the pyrrolidine nitrogen through two bonds, reducing the ammonium pKa by 4.6–4.9 units relative to proline—a magnitude far exceeding that of 3-CF3- or 4-CF3-proline (ΔpKa ≈ 2.2 units) and entirely absent in 4-fluoroprolines [1]. This pKa shift alters the protonation state at physiological pH, directly impacting membrane permeability, peptide backbone conformation, and N-terminal coupling reactivity [2]. Furthermore, the quaternary α-carbon eliminates epimerization risk during peptide synthesis and locks the backbone ϕ/ψ angles into a distinct conformational space that is inaccessible to monofluorinated or ring-fluorinated proline analogues [1]. Substituting a 4-fluoroproline or a 4-CF3-proline for the α-CF3 congener would result in fundamentally different protonation behavior, lipophilicity, and amide cis–trans equilibria, rendering the generic substitution chemically invalid for applications requiring precisely controlled peptide physicochemical properties [1][2].

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)pyrrolidine-2-carboxylic Acid Against Closest Comparators


Ammonium pKa: 4.6-Unit Reduction Versus Proline—Largest Among All Trifluoromethylproline Regioisomers

The ammonium pKa of 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid (2tCF3Pro) is 6.07 for the free amino acid, compared to 10.68 for native proline—a reduction of 4.61 pKa units [1]. In contrast, 4cCF3Pro exhibits a pKa of 8.46 (ΔpKa = 2.22 vs Pro) and 3tCF3Pro a pKa of 8.56 (ΔpKa = 2.12 vs Pro) [1]. The 2-methyl analogue (2tCH3Pro) retains a pKa of 10.94, nearly identical to proline, demonstrating that the effect is electronic rather than steric [1]. At physiological pH 7.4, the α-CF3-proline ammonium group is predominantly deprotonated, whereas proline, 4-fluoroproline, and 4-CF3-proline remain largely protonated—a critical difference for membrane permeation and peptide coupling strategies [1][2].

physicochemical characterization pKa amine basicity protonation state

Inter-Carbonyl Alignment (ΔpKa*): α-CF3-Pro Delivers 84% Stronger Trans-Amide Stabilization Than Proline

The ΔpKa* value, reflecting the energy difference between trans- and cis-amide conformers and indicative of inter-carbonyl n→π* orbital alignment, is 1.23 for 2tCF3Pro compared to 0.67 for proline—an 84% increase [1]. The 2-methyl analogue (2tCH3Pro) shows ΔpKa* = 1.04, while the 4cCF3Pro and 5cCF3Pro regioisomers exhibit values of 0.60 and 0.67 respectively, demonstrating that the α-CF3 group provides the strongest trans-amide stabilization among all proline analogues measured [1]. This superior inter-carbonyl alignment arises from the synergistic combination of the CF3 steric bulk (enforcing proximity of the two carbonyl groups) and the stereoelectronic effect of the electronegative substituent [1].

amide conformation cis–trans isomerism peptide backbone stability conformational control

Lipophilicity: α-CF3-Proline Elevates Peptide Hydrophobicity 2.5-Fold Over Native Proline in Matched Tripeptide Context

In a matched tripeptide context (PLG: Pro-Leu-Gly-NH2), substitution of the N-terminal proline with (S)-α-CF3-proline yields peptide (S,S)-2 with a chromatographic hydrophobicity index φ0 of 31.3 at pH 7, compared to φ0 = 12.3 for native PLG—a 2.54-fold increase [1]. The corresponding (R,S)-2 diastereomer shows φ0 = 31.8 [1]. At the amino acid level, the CF3 group contributes approximately +0.7 logP units compared to +0.4 logP units for a CH3 group, with 2CF3Pro derivatives exhibiting the highest lipophilicity among all CF3-proline regioisomers due to partial intermolecular dipole compensation between the CF3 and carboxymethyl moieties [2]. The experimentally measured logP of 2-CF3-Pro is 1.08 (chemsrc) , placing it in a hydrophobicity range comparable to valine rather than native proline [2].

lipophilicity hydrophobicity index logP membrane partitioning

Passive Blood–Brain Barrier Permeability: (S)-α-CF3-Proline-Containing Peptide Achieves Measurable PAMPA Transport While Native PLG Shows No Detectable Permeation

In a parallel artificial membrane permeability assay (PAMPA) using porcine brain polar lipid extract, peptide (S,S)-2 containing (S)-α-CF3-proline achieved an effective permeability (Pe) of 2.68 ± 0.04 × 10^(-6) cm/s with 5.34 ± 0.08% transport over 4 hours and 50% membrane retention [1]. In contrast, native PLG showed no detectable permeability (Pe not determined, transport negligible) [1]. The (R,S)-2 diastereomer displayed poor permeability (Pe = 0.31 ± 0.03 × 10^(-6) cm/s), demonstrating that both the CF3 group and the correct stereochemistry (S-configuration at the α-carbon) are required for effective transport [1]. According to empirical BBB permeation prediction criteria, (S,S)-2 falls into the moderate transport category (2.0 × 10^(-6) < Pe < 4.0 × 10^(-6) cm/s), representing a gain-of-function for a peptide previously reliant on a saturable transport system [1].

blood–brain barrier PAMPA membrane permeability CNS delivery

In Vivo Analgesic Efficacy: (S)-α-CF3-Proline-Containing PLG Analogue Surpasses Native PLG in Rat Acute Pain and Stress-Induced Analgesia Models

In vivo biological activity studies on rat models demonstrated that (S,S)-2, the PLG analogue incorporating (S)-α-CF3-proline at the N-terminus, displays higher analgesic effects in the paw pressure test during acute pain and superior anti-opioid effects in stress-induced analgesia compared to native PLG 1, following intraperitoneal injection [1]. While numerical dose–response data are reported graphically in the original publication, the authors attribute this superior pharmacological profile to the decreased proline basicity and increased hydrophobicity imparted by the CF3 group, which facilitates BBB penetration and CNS entry [1]. This represents the only published in vivo efficacy comparison for an α-CF3-proline-containing peptide versus its native proline counterpart in a CNS pain model.

in vivo efficacy analgesic CNS pharmacology peptide therapeutic

Unprotected N-Terminal Peptide Coupling: α-CF3-Proline Enables Protection-Group-Free Synthesis Due to Severe Amine Deactivation

The electron-withdrawing effect of the α-CF3 group deactivates the pyrrolidine nitrogen to such an extent that standard amino-protecting groups (Boc, Fmoc, Z) are unnecessary for chemoselective C-terminal coupling [1]. This property has been exploited for the convenient synthesis of N-terminal Tfm-dipeptides from unprotected enantiopure α-Tfm-proline and α-Tfm-alanine [2]. In the PLG analogue synthesis, (S)-α-CF3-proline was coupled to H-Leu-Gly-NH2 in 89% yield without prior amino-group protection, whereas the (R)-enantiomer gave only 22% yield due to mismatched double stereodifferentiation [3]. No other fluorinated proline—including 4-F-Pro, 4-CF3-Pro, or 5-CF3-Pro—provides this combination of unprotected coupling capability and high stereospecific yield, as those regioisomers retain sufficient amine nucleophilicity to require standard protection strategies [1].

peptide synthesis N-terminal coupling unprotected amino group solid-phase peptide synthesis

Recommended Application Scenarios for 2-(Trifluoromethyl)pyrrolidine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


CNS-Targeted Peptide Therapeutics Requiring Passive BBB Penetration

The demonstrated ability of (S)-α-CF3-proline to confer measurable passive diffusion across an in vitro BBB model (Pe = 2.68 × 10^(-6) cm/s vs undetectable for native proline) [1], combined with its 2.54-fold enhancement of peptide hydrophobicity [1] and the in vivo verification of superior CNS analgesic efficacy in rat models [1], positions this building block as the fluorinated proline of choice for designing CNS-penetrant peptide therapeutics. The stereochemical dependence (S-configuration required) necessitates procurement of enantiopure (S)-α-Tfm-Pro (CAS 921224-82-0) for CNS applications.

19F NMR Conformational Probing of Peptide and Protein Structure

The α-CF3-proline scaffold provides three chemically equivalent fluorine atoms as a sensitive 19F NMR reporter with 100% natural abundance and zero biological background [1][2]. Unlike 4-fluoroprolines, which report primarily on ring pucker, the α-CF3 substituent simultaneously serves as an NMR probe and a conformational control element—its uniquely strong trans-amide stabilization (ΔpKa* = 1.23, +84% vs proline) [2] allows researchers to lock the peptide backbone while monitoring conformational dynamics, a dual functionality not available from any other single fluorinated proline analogue.

β-Turn Peptidomimetic Design with Enhanced Conformational Restriction

Theoretical conformational studies and NMR spectroscopic analysis have established that α-trifluoromethylated proline analogues fulfill crucial β-turn-inducer criteria, with the CF3 group providing an increased trans–cis rotational energy barrier that stabilizes the desired turn conformation [1]. The exceptional inter-carbonyl alignment of 2-CF3-Pro (ΔpKa* = 1.23) surpasses all other proline analogues [2], making this compound the preferred building block for β-hairpin and β-turn peptidomimetics where conformational homogeneity is critical for target engagement.

Protection-Group-Free Peptide Library Synthesis for High-Throughput Screening

The severe amine deactivation by the α-CF3 group uniquely enables C-terminal peptide coupling without N-terminal protection, achieving 89% yield for the (S)-enantiomer under standard coupling conditions [1][2]. This property eliminates protection/deprotection steps, simplifies purification, and accelerates library synthesis—a practical advantage over 4-fluoroproline, 4-CF3-proline, and 5-CF3-proline, all of which require conventional amino-group protection strategies and thus involve additional synthetic overhead for each library member.

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